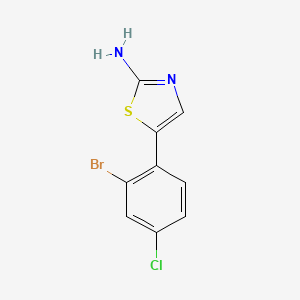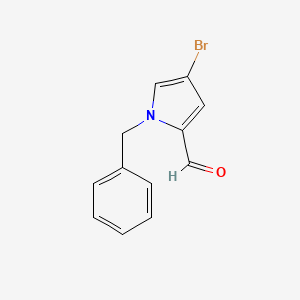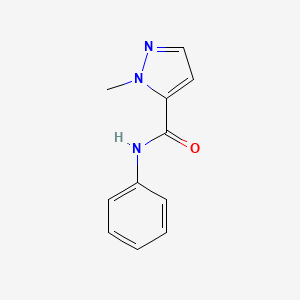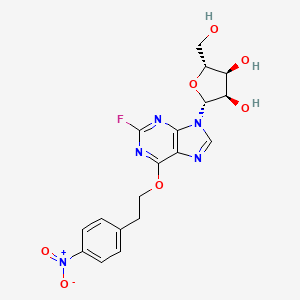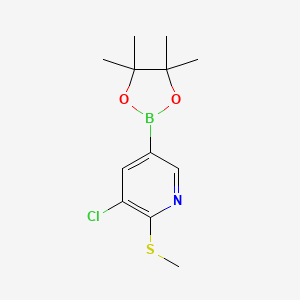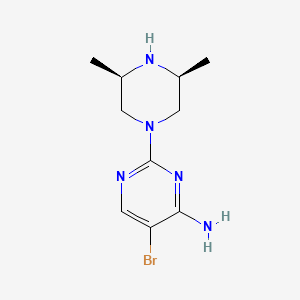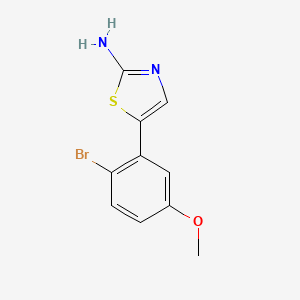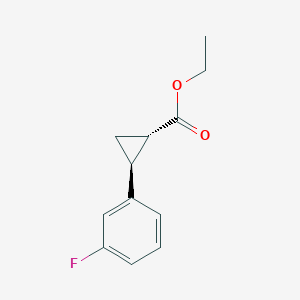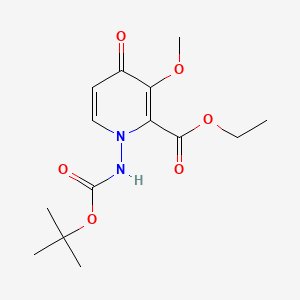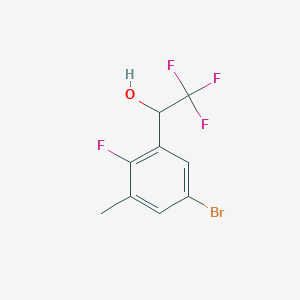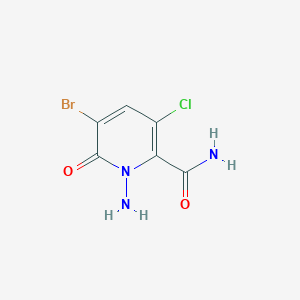![molecular formula C11H18F2N2O2 B14031574 Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)
Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the difluoro groups, and esterification with tert-butyl. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl (1R,5R,6S)-rel-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to the presence of difluoro groups, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C11H18F2N2O2 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
tert-butyl (1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C11H18F2N2O2/c1-10(2,3)17-9(16)15-7-4-11(12,13)8(15)6-14-5-7/h7-8,14H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
SDBNSVHESWUFQI-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC([C@H]1CNC2)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1CNC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzo[b,i]thianthrene-5,7,12,14-tetrone](/img/structure/B14031491.png)
